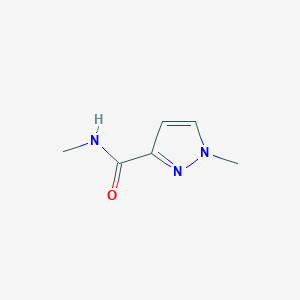

N,1-dimethyl-1H-pyrazole-3-carboxamide

Description

N,1-Dimethyl-1H-pyrazole-3-carboxamide (CAS: 1001500-41-9) is a pyrazole-derived carboxamide with a molecular formula of C₆H₁₀N₄O and a molecular weight of 154.2 g/mol . It is characterized by methyl substitutions at the pyrazole ring’s N1-position and the carboxamide’s nitrogen atom. The compound is commercially available with purities ≥97% and is utilized in pharmaceutical and agrochemical research, particularly in synthesizing kinase inhibitors and bioactive intermediates . Its storage and handling typically require ambient conditions, and its synthesis often involves coupling agents like EDCI and HOBt in anhydrous DMF .

Properties

IUPAC Name |

N,1-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-6(10)5-3-4-9(2)8-5/h3-4H,1-2H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRZUDFHMWTVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-amino-1H-pyrazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the carboxamide group.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N,1-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Carboxamides

Structural and Functional Modifications

The biological and physicochemical properties of pyrazole carboxamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Research Findings

Physicochemical Properties

Limitations and Challenges

- Nitro- and trifluoromethyl-substituted analogs (e.g., ) face metabolic instability in vivo despite high in vitro activity .

Biological Activity

N,1-Dimethyl-1H-pyrazole-3-carboxamide (DMPCA) is a heterocyclic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

- Molecular Formula : C6H10N4O

- Molecular Weight : 154.17 g/mol

- Structural Features : The compound features a pyrazole ring with a carboxamide group at the 3-position and two methyl groups at the nitrogen atom in the 1-position. These characteristics enhance its solubility in polar solvents, making it suitable for various applications in medicinal chemistry.

Antiproliferative Effects

Research indicates that DMPCA exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit cell proliferation effectively:

| Cell Line | IC50 Value (nM) | Reference |

|---|---|---|

| NCI-H520 (Lung) | 19 | |

| SNU-16 (Gastric) | 73 |

These findings suggest that DMPCA may serve as a potential anticancer agent through its ability to modulate cell growth.

Enzyme Inhibition

DMPCA has been identified as an inhibitor of specific enzymes, which may contribute to its biological activity. For example, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to the suppression of tumor growth in cancer therapies.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of DMPCA are not fully elucidated. However, it is known that pyrazole derivatives can interact with various biomolecules, potentially influencing gene expression and enzyme activity. The carboxamide group enhances the compound's interaction with biological targets, facilitating its role as an enzyme inhibitor.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the anticancer properties of DMPCA derivatives against lung cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM.

- Antimicrobial Efficacy : Research focused on the antimicrobial properties revealed that DMPCA exhibited notable activity against both Gram-positive and Gram-negative bacteria. This was particularly evident in assays where the compound inhibited pathogenic strains at lower concentrations than conventional antibiotics.

- Structural Variants : Variants of DMPCA have been synthesized to enhance biological activities or modify physical properties. For instance, structural modifications can lead to improved potency against specific targets or reduced toxicity profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N,N-dimethyl-1H-pyrazole-3-carboxamide | Contains an amino group at position 4 | Strong antiproliferative activity |

| 5-Methyl-N,N-dimethylpyrazole-4-carboxamide | Methyl substitution at position 5 | Increased lipophilicity affecting bioavailability |

| 4-Hydroxy-N,N-dimethylpyrazole-3-carboxamide | Hydroxyl group at position 4 | Enhanced solubility and potential antioxidant properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.